![molecular formula C15H26ClNO4 B3017255 1-((2,5-Dimethoxybenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride CAS No. 1185428-87-8](/img/structure/B3017255.png)
1-((2,5-Dimethoxybenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride
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Description
1-((2,5-Dimethoxybenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride, also known as DOB, is a psychoactive drug that belongs to the family of phenethylamines. DOB is structurally similar to other psychoactive drugs such as LSD and mescaline. DOB was first synthesized in the 1960s and has been used in scientific research to study the effects of psychoactive drugs on the human body.
Scientific Research Applications
Novel Protecting Groups and Synthetic Routes
Research into novel protecting groups for carboxylic acids identified 2,6-Dimethoxybenzyl esters, closely related to the structure of interest, as efficiently oxidizable entities to regenerate carboxylic acids, utilizing reagents like DDQ under controlled conditions (Kim & Misco, 1985). This study underscores the potential utility of similar dimethoxybenzyl derivatives in synthetic chemistry for protective group strategies.
Cardioselectivity of Beta-adrenoceptor Blocking Agents
A synthesis series including compounds structurally analogous to the chemical of interest demonstrated substantial cardioselectivity, enhancing understanding of the relationship between chemical structure and beta-adrenergic receptor affinity (Rzeszotarski et al., 1979). This research offers insight into designing more effective beta-blockers with fewer side effects.
Contributions to Material Science
The complexation reactions involving benzoxazine dimers and cerium(III) ions leading to the formation of ceria (CeO2) nanoparticles highlight a novel approach to material synthesis. Utilizing dimethoxybenzyl derivatives in these processes showcases their potential in generating nano-structured materials with specific properties (Veranitisagul et al., 2011). This application is significant in the development of catalysts, sensors, and other nanotechnologies.
Advancements in Antitumor Research
The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with structural similarities, reveals a potent inhibitor of mammalian dihydrofolate reductase with significant antitumor activity. This discovery underscores the potential therapeutic applications of such derivatives in cancer treatment (Grivsky et al., 1980).
Synthesis and Derivatives of Neuroactive Compounds
Research on the synthesis of derivatives related to dopamine, including 2-(3,4-Dimethoxyphenyl)propylamine and its N-methyl variant, provides insights into the production of neuroactive compounds. These efforts contribute to the understanding of neurotransmitter systems and the development of drugs targeting neurological conditions (Brussee et al., 1978).
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4.ClH/c1-11(2)16-8-13(17)10-20-9-12-7-14(18-3)5-6-15(12)19-4;/h5-7,11,13,16-17H,8-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVRAUMXGGGNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCC1=C(C=CC(=C1)OC)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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